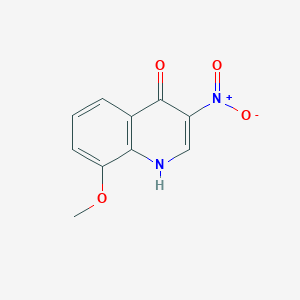

8-Methoxy-3-nitro-1H-quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline, the base structure of MNQ, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of MNQ is based on the quinoline scaffold, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives, including MNQ, have been the subject of numerous chemical reaction studies . These studies have focused on the synthesis of the main scaffold and its functionalization for biological and pharmaceutical activities .Scientific Research Applications

Synthesis and Antiproliferative Testing

The synthesis of lakshminine and its related oxoisoaporphines, including the study of their antiproliferative activities, has been a significant area of research. Lakshminine and its derivatives have been synthesized and tested against various human tumor cell lines, with one compound showing marginal antiproliferative activity (Castro-Castillo et al., 2010).

Crystal Structure Analysis

The molecular and crystal structure of 6-methoxy-8-nitro-5(1H)-quinolone, a closely related compound, has been thoroughly analyzed. This research provided insights into the compound's dielectric properties and the significance of its crystal structure for understanding its interactions and behaviors (Sax et al., 1969).

Fluorescent Probing for Nitroxyl Detection

A metal-free and reductant-resistant fluorescent probe for nitroxyl (HNO) detection in living cells was developed, using a rhodol derivative. This innovation marks a significant advancement in the study of HNO's biological and pharmacological effects, providing a tool for in-vivo applications (Kawai et al., 2013).

Pharmacological Studies

Pharmacological studies have explored the synthesis and cytotoxicity of quinoline derivatives, such as the 11H-indolo[3,2-c]quinoline-7,10-diones. These studies focus on the potential of these compounds as therapeutic agents by evaluating their cytotoxic effects on cell lines (Helissey et al., 1989).

Anticorrosive Applications

Quinoline and its derivatives, including nitro-substituted compounds, are recognized for their effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms, showcasing their utility beyond biomedical applications (Verma et al., 2020).

Selective Sensing of Cyanide

The development of a colorimetric chemosensor based on a Schiff base for selective cyanide sensing in aqueous solutions highlights the versatility of quinoline derivatives in chemical sensing technologies. This specific application emphasizes the compound's utility in environmental monitoring and safety (Na et al., 2014).

Properties

IUPAC Name |

8-methoxy-3-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-8-4-2-3-6-9(8)11-5-7(10(6)13)12(14)15/h2-5H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMPRAVNEYOBHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2673850.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2673855.png)

![2-[4-(Tert-butyl)phenyl]-5-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B2673856.png)

![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2673857.png)

![1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2673861.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)

![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)

![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)